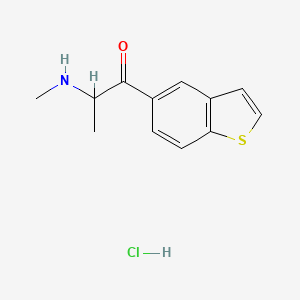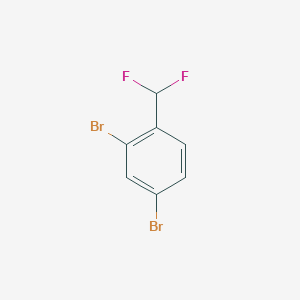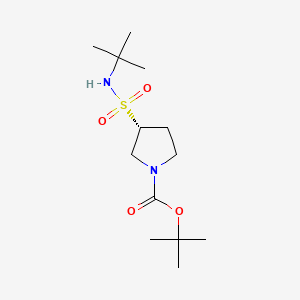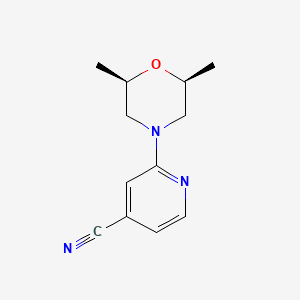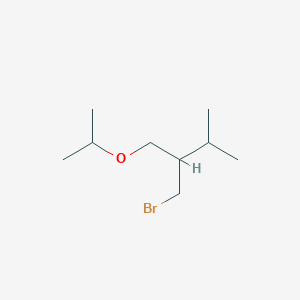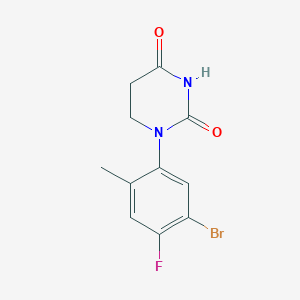
1-(5-Bromo-4-fluoro-2-methyl-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione is a chemical compound characterized by its unique structure, which includes a bromine, fluorine, and methyl group attached to a phenyl ring, and a diazinane-2,4-dione moiety
Preparation Methods
The synthesis of 1-(5-bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione typically involves multiple steps. One common synthetic route starts with the preparation of 5-bromo-4-fluoro-2-methylaniline, which is then subjected to further reactions to introduce the diazinane-2,4-dione moiety. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other functional groups using reagents like sodium iodide or potassium fluoride
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of diseases, particularly those involving abnormal cell growth or signaling pathways.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation
Mechanism of Action
The mechanism of action of 1-(5-bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to changes in cellular processes, such as the inhibition of enzyme activity or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
5-Bromo-4-fluoro-2-methylaniline: This compound shares a similar phenyl ring structure but lacks the diazinane-2,4-dione moiety, making it less complex and potentially less versatile in certain applications
5-Bromo-2-fluoro-4-methylaniline: Another similar compound with a different arrangement of functional groups, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C11H10BrFN2O2 |
|---|---|
Molecular Weight |
301.11 g/mol |
IUPAC Name |
1-(5-bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H10BrFN2O2/c1-6-4-8(13)7(12)5-9(6)15-3-2-10(16)14-11(15)17/h4-5H,2-3H2,1H3,(H,14,16,17) |
InChI Key |
NGKCLKDPZDCJKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2CCC(=O)NC2=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


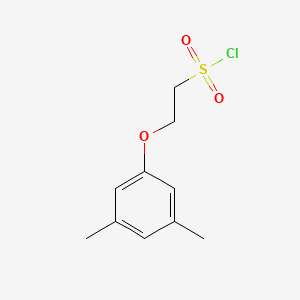
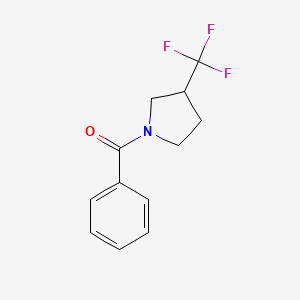


![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)
![2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13483865.png)
